molecular formula C15H12Cl2N4S B4726075 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B4726075
M. Wt: 351.3 g/mol
InChI Key: AMRFHDNKOJTQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
  • 3-(2,6-Dichlorophenyl)-1,2,4-triazole
  • 4-Methyl-5-(2-pyridyl)-1,2,4-triazole

Uniqueness

3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-21-14(13-7-2-3-8-18-13)19-20-15(21)22-9-10-11(16)5-4-6-12(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRFHDNKOJTQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.